molecular formula C13H8F10O2 B6292744 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene;  97% CAS No. 129051-93-0

3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%

Cat. No. B6292744
CAS RN: 129051-93-0
M. Wt: 386.18 g/mol
InChI Key: LLNVBLQWKUBBSO-UHFFFAOYSA-N
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Description

3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% (3-PPTVE) is a fluorinated compound with a wide range of applications in scientific research. Due to its unique properties, it has been used in a variety of studies in fields such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% has been used in a variety of scientific research applications. In organic chemistry, it has been used as a model compound for studying the reactivity of perfluoroalkyl groups. In biochemistry, it has been used in studies of the effects of fluorinated compounds on enzymes. In pharmacology, it has been used to study the effects of fluorinated compounds on drug-receptor interactions.

Mechanism Of Action

The mechanism of action of 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% is not yet fully understood. However, it is believed that the perfluoroalkyl group of the compound interacts with enzymes or other molecules in the body, resulting in changes in their structure and function. This interaction can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% are not yet fully understood. However, studies have shown that the compound can interact with enzymes, resulting in changes in their activity and structure. In addition, the compound has been shown to interact with drug-receptor interactions, resulting in changes in the pharmacological effects of the drug.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% in laboratory experiments include its high reactivity, low cost, and low toxicity. However, there are some limitations to using this compound in experiments. For example, the compound is not water soluble, so it must be dissolved in a solvent before it can be used. In addition, the compound is not very stable and can decompose over time.

Future Directions

There are a number of potential future directions for 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug-receptor interactions. In addition, further research could be conducted on the synthesis of the compound and its use in organic chemistry. Finally, further research could be conducted on the potential toxicity of the compound and its effects on the environment.

Synthesis Methods

The synthesis of 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% is achieved through a two-step process. The first step involves the preparation of the precursor, 2'-(perfluoropropoxy)-1',1',2'-trifluoroethanol (PPTVE), which is then converted to 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% in the second step. PPTVE is prepared via a nucleophilic substitution reaction between 1,1,2-trifluoroethanol and a perfluorinated alkyl iodide. The second step involves the conversion of PPTVE to 3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% through a reaction with vinylbenzene and a palladium catalyst.

properties

IUPAC Name

1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNVBLQWKUBBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896525
Record name 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene

CAS RN

129051-93-0
Record name 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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